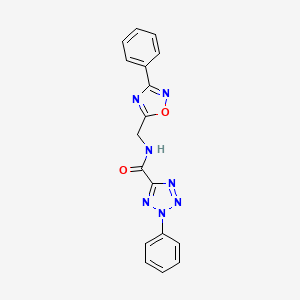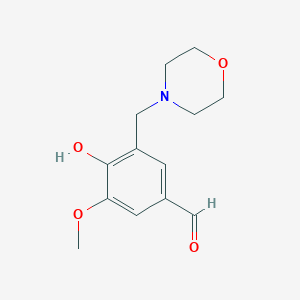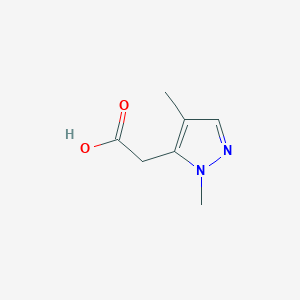![molecular formula C22H18N4O6S2 B2390698 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 687568-44-1](/img/structure/B2390698.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18N4O6S2 and its molecular weight is 498.53. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds structurally related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have shown significant antibacterial activity. Specifically, derivatives with similar structures have been effective against both Gram-negative (e.g., Escherichia coli, Klebsiella pneumonia) and Gram-positive (e.g., Bacillus subtilis, Bacillus cereus) bacteria (Kumari et al., 2017). Additionally, other related compounds have been tested for antibacterial potency, exhibiting therapeutic potential against various bacterial strains (Abbasi et al., 2016).
Enzyme Inhibition
Research has explored the enzyme inhibitory potential of compounds with structural similarities, particularly against α-glucosidase and acetylcholinesterase. These compounds have shown substantial inhibitory activity, particularly against yeast α-glucosidase, while demonstrating weaker effects against acetylcholinesterase. The studies also involved in silico molecular docking to correlate with in vitro data (Abbasi et al., 2019).
Central Nervous System Depressant Activity
Related compounds have been synthesized and screened for central nervous system depressant activity. Certain derivatives have shown marked sedative action, indicating potential applications in CNS-related therapies (Manjunath et al., 1997).
Antitumor Activity
A notable area of application is in antitumor research. Various derivatives have been evaluated for their cytotoxic activity against cancer cell lines. For instance, specific compounds have exhibited growth inhibition against a range of cancer cell lines, suggesting their potential as anticancer agents (Al-Sanea et al., 2020). Moreover, other studies have identified compounds with potent antitumor activities against various human tumor cell lines, underscoring the therapeutic potential of these compounds in cancer treatment (Yurttaş et al., 2015).
Analgesic and Anti-inflammatory Activities
Some related compounds have been explored for their analgesic and anti-inflammatory properties. These studies have shown that certain derivatives possess significant activity in these areas, offering potential therapeutic applications for pain and inflammation management (Alagarsamy et al., 2006).
Antimicrobial Properties
Compounds with structural similarities have demonstrated antimicrobial properties. They have been effective against a range of microbial strains, including fungi and bacteria, suggesting their potential in treating various infections (Bondock et al., 2008).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c27-19(23-13-1-6-17-18(11-13)32-9-8-31-17)12-34-22-24-16-7-10-33-20(16)21(28)25(22)14-2-4-15(5-3-14)26(29)30/h1-6,11H,7-10,12H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNIGDYPYIZAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2390615.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B2390616.png)
![6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole](/img/structure/B2390617.png)
![1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B2390618.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390620.png)

![(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid](/img/structure/B2390627.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2390629.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2390632.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2390634.png)

![2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2390637.png)